Prolin

Übersicht

Beschreibung

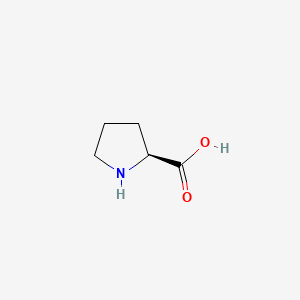

L-proline is a unique amino acid, often referred to as an imino acid due to its distinct structure. Unlike other amino acids, the nitrogen atom in proline is covalently bonded within a ring, making it the only proteinogenic amino acid with a constrained phi angle . This structural peculiarity allows proline to play a critical role in the formation of protein secondary structures, such as alpha helices and beta sheets . L-proline is non-essential in humans, meaning the body can synthesize it from the amino acid glutamate .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Proline, an amino acid, plays a crucial role in various biological processes. It is a major substrate for polyamine synthesis via proline oxidase, ornithine aminotransferase, and ornithine decarboxylase in placentae . Proline-rich antimicrobial peptides (PrAMPs) are considered promising candidates for rational design to target Gram-negative pathogens due to their low toxicity and multiple intracellular targets . Proline is also an essential component of collagen and is important for the proper functioning of joints and tendons .

Mode of Action

Proline interacts with its targets and induces changes in various ways. For instance, proline-rich antimicrobial peptides can interact with both outer and inner bacterial membranes to affect the membrane potential and stress response . These peptides also possess potent immunomodulatory activity and neutralize inflammation via nitric oxide production in macrophages . Proline’s mechanism of action involves its role in collagen synthesis, protein synthesis, and DNA replication .

Biochemical Pathways

Proline is involved in several biochemical pathways. It is synthesized from glutamic acid and can also be synthesized in mitochondria by the ornithine pathway . Proline catabolism generates H2O2 as a by-product, thereby activating antioxidant signaling pathways . Proline metabolism is also linked to cancer and viral proliferation .

Pharmacokinetics

The pharmacokinetics of proline involve its absorption, distribution, metabolism, and excretion (ADME). Proline is an amino acid commonly found as a component of total parenteral nutrition . Proline-based deep eutectic solvents can significantly increase the bioavailability of certain drugs . .

Result of Action

The action of proline results in various molecular and cellular effects. It is known to protect proteins and enzymes by stabilizing their structures and preventing aggregation during refolding . Proline also has anti-inflammatory properties and promotes wound healing . In plants, proline accumulation under stress conditions has been linked to elevated activities of vital enzymes and the expression of corresponding proline metabolism genes or inhibition in proline catabolism .

Action Environment

The action, efficacy, and stability of proline can be influenced by environmental factors. For instance, in plants, proline accumulation occurs due to the stimulation of its synthesis from glutamic acid, the suppression of proline oxidation, or changes in its incorporation in protein synthesis under various stresses . Proline can also act as a signaling molecule to modulate mitochondrial functions, influence cell proliferation or cell death, and trigger specific gene expression, which can be essential for plant recovery from stresses .

Biochemische Analyse

Biochemical Properties

Proline is involved in several biochemical reactions, primarily due to its ability to act as a substrate for various enzymes. One of the key enzymes that interact with proline is proline dehydrogenase, which catalyzes the oxidation of proline to pyrroline-5-carboxylate. This reaction is crucial for the proline degradation pathway. Additionally, proline interacts with pyrroline-5-carboxylate reductase, which catalyzes the conversion of pyrroline-5-carboxylate back to proline, thus playing a role in proline biosynthesis. These interactions highlight the importance of proline in maintaining cellular homeostasis and responding to environmental stress .

Cellular Effects

Proline has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, proline accumulation in plant cells under stress conditions helps in osmoprotection, stabilizing proteins and membranes, and scavenging free radicals. In animal cells, proline is involved in collagen synthesis, which is vital for maintaining the structural integrity of tissues .

Molecular Mechanism

At the molecular level, proline exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, proline can act as an osmoprotectant, protecting cells from osmotic stress by stabilizing the structure of proteins and membranes. Additionally, proline can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways. Changes in gene expression induced by proline also play a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of proline can change over time. Proline is relatively stable under physiological conditions, but its degradation can occur through enzymatic reactions, such as those catalyzed by proline dehydrogenase. Long-term studies have shown that proline can have sustained effects on cellular function, particularly in stress responses. For example, prolonged exposure to proline can enhance the stress tolerance of plants, allowing them to survive adverse conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-proline can be synthesized through several methods. One common synthetic route involves the reaction of sodium salt of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation . Another method involves the synthesis from phthalimide propylmalonic ester .

Industrial Production Methods: Industrial production of proline typically involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce proline by enhancing the expression of genes involved in the proline biosynthesis pathway .

Analyse Chemischer Reaktionen

Types of Reactions: L-proline undergoes various chemical reactions, including:

Oxidation: L-proline can be oxidized to pyrroline-5-carboxylate by proline dehydrogenase.

Reduction: L-proline can be reduced to hydroxyproline, an important component of collagen.

Substitution: L-proline can participate in substitution reactions, particularly in the formation of peptide bonds.

Common Reagents and Conditions:

Oxidation: L-proline dehydrogenase is a common enzyme used for the oxidation of proline.

Reduction: Hydroxyproline formation typically involves hydroxylation reactions catalyzed by prolyl hydroxylase.

Substitution: Peptide bond formation involves reagents such as carbodiimides in the presence of coupling agents.

Major Products:

Oxidation: Pyrroline-5-carboxylate.

Reduction: Hydroxyproline.

Substitution: Peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

L-proline is unique among amino acids due to its cyclic structure. Similar compounds include:

Hydroxyproline: A derivative of proline, important for collagen stability.

Pyrroline-5-carboxylate: An intermediate in proline metabolism.

Glutamate: The precursor for proline synthesis.

Uniqueness of L-proline: L-proline’s unique cyclic structure allows it to disrupt regular secondary structures in proteins, making it essential for the formation of turns and loops in protein structures . This property distinguishes proline from other amino acids and makes it indispensable in protein chemistry.

Eigenschaften

Key on ui mechanism of action |

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae. |

|---|---|

CAS-Nummer |

147-85-3 |

Molekularformel |

C5H9NO2 |

Molekulargewicht |

115.13 g/mol |

IUPAC-Name |

(2S)-pyrrolidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |

InChI-Schlüssel |

ONIBWKKTOPOVIA-BYPYZUCNSA-N |

SMILES |

O=C(O)[C@H]1NCCC1 |

Isomerische SMILES |

C1C[C@H]([NH2+]C1)C(=O)[O-] |

Kanonische SMILES |

C1CC([NH2+]C1)C(=O)[O-] |

Aussehen |

Solid powder |

Color/Form |

Flat needles from alcohol + ether; prisms from water White crystals or crystalline powde |

Dichte |

1.064 at 24 °C |

melting_point |

221 °C |

Key on ui other cas no. |

4305-67-3 37159-97-0 147-85-3 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

25191-13-3 |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

162.0 mg/mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Proline; CB 1707; FEMA No. 3319; HSDB 1210; NSC 46703; NSC-46703; NSC46703; Prolina; |

Dampfdruck |

3.02X10-8 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does proline contribute to stress resistance in plants?

A1: Proline accumulates in plants facing water stress, acting as a beneficial solute to increase cellular osmolarity, aiding in water retention []. It also participates in redox buffering, energy transfer, and plant pathogen interactions [].

Q2: Is proline transport important for its function in plants?

A2: Yes, proline transport across plant and bacterial membranes is crucial for its function. Studies using [U-(14)C]l-proline demonstrated its movement and metabolism within soybean plants, highlighting its role as an energy source for bacteroids, essential for nitrogen fixation [].

Q3: Can proline be used to improve stress tolerance in crops?

A3: Potentially, engineering proline metabolism is being explored as a strategy to enhance stress tolerance in economically important plants []. Studies on rice seedlings showed proline accumulation under drought, salt, and chilling stress, with sensitive varieties accumulating more proline than tolerant ones [].

Q4: How does exogenous proline application affect salt tolerance in microorganisms?

A4: In Tetragenococcus halophilus, exogenous proline enhanced salt tolerance by increasing biomass and influencing cellular metabolic responses []. This includes changes in membrane fatty acid composition, accumulation of compatible solutes, and modulation of glycolysis and TCA cycle intermediates [].

Q5: What is the proline cycle and why is it significant?

A5: The proline cycle refers to the coordinated synthesis and degradation of proline between different cellular compartments. Proline synthesis occurs in the chloroplast and cytoplasm, while its breakdown takes place in the mitochondria []. This cycle impacts cellular growth, death pathways, ATP production, protein and nucleotide synthesis, anaplerosis, and redox homeostasis, particularly in cancer cells [].

Q6: What enzymes are key regulators of proline metabolism?

A6: Key enzymes involved in proline metabolism are P5C reductase (PYCR), proline dehydrogenase (PRODH), and GSAL dehydrogenase (GSALDH) []. These enzymes control the flux through the proline cycle, influencing proline levels and downstream effects.

Q7: How is proline catabolism regulated in Arabidopsis thaliana?

A7: Research suggests that class-III Phosphatidylinositol 3-kinase (PI3K), VPS34, is involved in regulating proline catabolism in Arabidopsis thaliana []. Inhibiting PI3K activity leads to decreased proline accumulation under salt stress by affecting the expression of key metabolic enzymes [].

Q8: How do proline levels change during development in wheat under water stress?

A8: In wheat cultivars Yecora and Generoso, water stress induced proline accumulation in leaves, stems, roots, and ears. Accumulation was more pronounced before heading than after ear emergence []. This suggests a developmental stage-dependent role of proline in response to water stress.

Q9: What is unique about proline's structure compared to other amino acids?

A9: Proline is unique due to its secondary amino group forming a pyrrolidine ring. This cyclic structure restricts proline's conformational flexibility compared to other amino acids [].

Q10: How does proline's structure influence protein structure and function?

A10: Proline's rigid structure introduces kinks and turns in protein chains, influencing protein folding and stability. This is exemplified in the collagen triple helix, where proline, particularly hydroxyproline, is crucial for its stability [, ].

Q11: Can proline's structure be modified to study its biological roles?

A11: Yes, researchers have synthesized various proline derivatives, such as cis- and trans-4-chloro-L-proline and 4-bromo-L-proline, to investigate the impact of steric hindrance on protein structure and function []. These derivatives help dissect the specific contributions of proline's structure to its biological activity.

Q12: What makes proline a suitable cryoprotectant for protein crystallography?

A12: Proline, a naturally occurring osmolyte, is effective in cryoprotecting protein crystals, comparable to traditional cryoprotectants like glycerol []. It is compatible with various crystallization conditions and binds to proteins without significantly altering their structure [].

Q13: What is the significance of proline production by Schistosoma mansoni ova?

A13: Schistosoma mansoni ova release high amounts of proline, correlating with high activity of proline synthesis enzymes []. This proline release is suggested to potentially contribute to fibrosis in the granulomata formed during schistosomiasis [].

Q14: How does proline interact with the bacterial chemoreceptor McpU?

A14: In Sinorhizobium meliloti, the chemoreceptor McpU senses proline directly via its periplasmic Cache domains []. This interaction guides the bacteria towards proline-rich environments, such as those surrounding alfalfa seeds, facilitating symbiotic relationships [].

Q15: Could proline metabolism be a target for cancer therapy?

A15: The proline-P5C cycle is implicated in supporting various aspects of cancer cell survival and proliferation []. Identifying inhibitors specific to PRODH and PYCR isoforms could offer potential therapeutic avenues for targeting this metabolic cycle in cancer [].

Q16: How is proline involved in the mechanism of action of the anti-cancer drug Tasidotin?

A16: Tasidotin, an analog of the antimitotic drug dolastatin 15, undergoes intracellular hydrolysis to release proline []. This proline release, potentially mediated by prolyl oligopeptidase, is correlated with tasidotin's cytotoxic effects on cancer cells [].

Q17: What are some areas for future research on proline?

A17: Future research should explore:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.